molecular formula C16H14N2 B5685336 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine

3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine

Cat. No.: B5685336
M. Wt: 234.29 g/mol
InChI Key: USZKLDXYIGFQBU-UHFFFAOYSA-N
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Description

3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)pyridine is a heterocyclic compound that features both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methyl-5-phenylpyrrole with a pyridine derivative under specific conditions. The reaction often requires a catalyst and is conducted under reflux conditions to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to fully saturated pyridine rings .

Scientific Research Applications

3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3-(2-Methyl-5-phenyl-1H-pyrrol-1-yl)pyridine is unique due to its specific arrangement of the pyrrole and pyridine rings, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct biological activities and applications .

Properties

IUPAC Name

3-(2-methyl-5-phenylpyrrol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-13-9-10-16(14-6-3-2-4-7-14)18(13)15-8-5-11-17-12-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZKLDXYIGFQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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